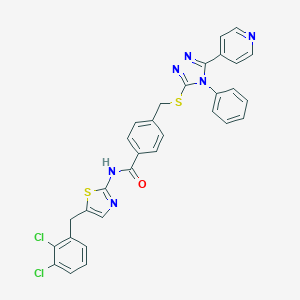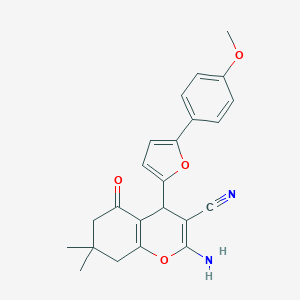![molecular formula C22H21Cl2N3O2S B285933 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential use in the treatment of various diseases. This compound is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.
作用機序
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. This results in the recruitment of coactivators and the activation of gene transcription.
Biochemical and Physiological Effects:
The activation of PPARγ by 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including:
1. Improved insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle
2. Decreased hepatic glucose production and improved lipid metabolism
3. Inhibition of pro-inflammatory cytokine production and reduction of inflammation
4. Induction of apoptosis in cancer cells and inhibition of cancer cell proliferation
5. Neuroprotection and improvement of cognitive function in animal models of neurodegenerative disorders
実験室実験の利点と制限
One of the main advantages of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione for lab experiments is its high potency and specificity for PPARγ activation, which allows for precise modulation of gene expression. However, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is also known to have off-target effects and can activate other nuclear receptors, such as PPARα and PPARβ/δ, which can complicate data interpretation. Additionally, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have variable effects in different cell types and animal models, which can make it challenging to extrapolate findings to human disease.
将来の方向性
Despite the challenges associated with 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione research, there are several promising future directions for this compound. These include:
1. Development of more potent and selective PPARγ agonists with fewer off-target effects
2. Investigation of the role of PPARγ in other diseases, such as cardiovascular disease and autoimmune disorders
3. Exploration of the potential of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione as a chemotherapeutic agent in combination with other drugs
4. Development of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione derivatives with improved pharmacokinetic properties and reduced toxicity
In conclusion, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential use in the treatment of various diseases. The activation of PPARγ by 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including improved insulin sensitivity, decreased inflammation, and neuroprotection. While there are limitations to 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione research, there are also several promising future directions for this compound.
合成法
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzaldehyde with 2-methyl-4-(piperazin-1-yl)aniline in the presence of thiosemicarbazide and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. The synthesis of 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
科学的研究の応用
5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, leading to improved glycemic control. In cancer, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. In neurodegenerative disorders, 5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H21Cl2N3O2S |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H21Cl2N3O2S/c1-15-4-2-3-5-19(15)26-10-8-25(9-11-26)14-27-21(28)20(30-22(27)29)12-16-6-7-17(23)13-18(16)24/h2-7,12-13H,8-11,14H2,1H3/b20-12+ |
InChIキー |
WADCJHRIOIKIRI-UDWIEESQSA-N |
異性体SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)



![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)